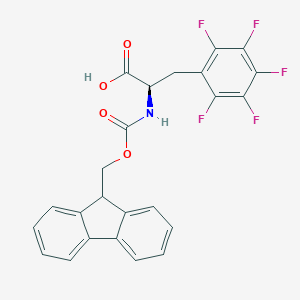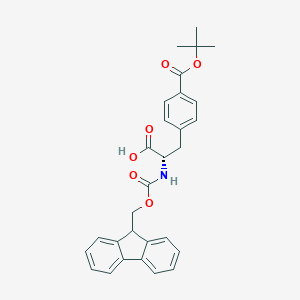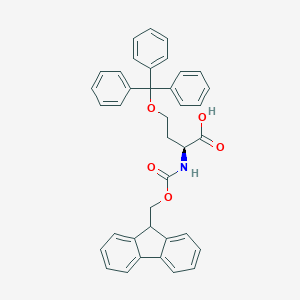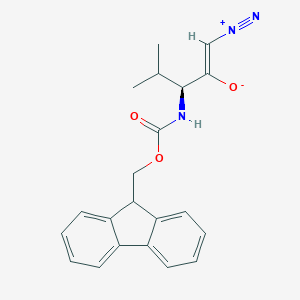
Fmoc-L-Val-CHN2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Surfactant Properties and Chiroptical Spectroscopy
Fmoc-L-Val-CHN2, as part of FMOC-amino acid surfactants, demonstrates notable surfactant properties. This is evidenced by the concentration-dependent behavior of solutions containing these surfactants, with critical micelle concentrations for various FMOC-amino acids (including FMOC-L-Val) established at ~0.1 M. The surfactants, interestingly, adopt bilayer structures and exhibit intriguing chiroptical properties. The specific rotation notably increases beyond the critical micelle concentration, suggesting a concentration-dependent alteration in the size and shape of the aggregates formed by these surfactants, which can open new avenues for research (Vijay & Polavarapu, 2012).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Fmoc-L-Val-CHN2 has been utilized in structural studies using solid-state nuclear magnetic resonance (NMR) spectroscopy. The research included one- and two-dimensional NMR correlation spectroscopy, demonstrating the potential of 17O NMR as a probe for structural studies of biological systems. The study utilized FMOC-protected amino acids, including FMOC-L-Val, and revealed the feasibility of measuring interatomic distances and exploring hydrogen bonding in biomolecular solids through 17O NMR (Keeler et al., 2017).
Biochemical Analysis and Peptide Synthesis
Fmoc-L-Val-CHN2, as a derivative of amino acids and peptides, is a key component in biochemical analysis and peptide synthesis. Techniques involving FMOC derivatization of amino acids and peptides have been developed, enhancing the accuracy and efficiency of biochemical analyses. Such derivatization facilitates the detection and analysis of these compounds, playing a crucial role in understanding biochemical structures and interactions (Shangguan et al., 2001).
Mechanism of Action
Target of Action
Fmoc-L-Val-CHN2 is an Fmoc protected valine derivative . Valine, one of the simplest amino acids, has an isopropyl group as the side chain . This smaller side chain confers a fairly high degree of flexibility when incorporated into a polypeptide chain . Therefore, the primary targets of Fmoc-L-Val-CHN2 are likely to be proteins or peptides that incorporate valine in their structure.
Mode of Action
The Fmoc group in Fmoc-L-Val-CHN2 is typically removed with a base such as pyridine . This is an orthogonal de-protection strategy to the acid labile Boc group . The removal of the Fmoc group allows the valine derivative to be incorporated into peptides and proteins, potentially altering their structure and function.
Action Environment
The action, efficacy, and stability of Fmoc-L-Val-CHN2 are likely to be influenced by various environmental factors. These could include the pH, temperature, and other conditions of the peptide synthesis environment. The Fmoc group is typically removed with a base , suggesting that the compound’s action could be influenced by the pH of the environment.
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(3S)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-13(2)20(19(25)11-23-22)24-21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-11,13,18,20H,12H2,1-2H3,(H,24,26)/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQNUSIQJSEXIR-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Val-CHN2 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



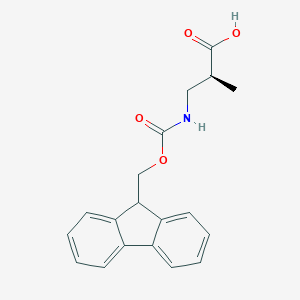

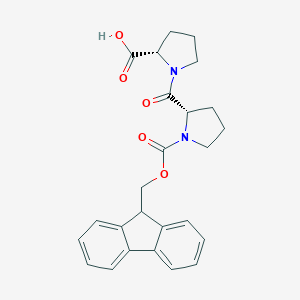


![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid](/img/structure/B557290.png)

